molecular formula C18H17N3O3S B2467738 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide CAS No. 903280-27-3

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide

Cat. No.: B2467738
CAS No.: 903280-27-3
M. Wt: 355.41
InChI Key: CSBOKIDUFQHFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methoxy group, a phenyl ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring The methoxy group is introduced via a nucleophilic substitution reaction, followed by the coupling of the pyridazine ring with a phenyl ring through a palladium-catalyzed cross-coupling reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridazine ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
  • N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide

Uniqueness

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-4-3-5-16(12-13)25(22,23)21-15-8-6-14(7-9-15)17-10-11-18(24-2)20-19-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBOKIDUFQHFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.